molecular formula C6H7BrN2 B1439696 (3-Bromopyridin-2-YL)methanamine CAS No. 1053053-92-1

(3-Bromopyridin-2-YL)methanamine

Cat. No. B1439696
M. Wt: 187.04 g/mol
InChI Key: VBLKGQOKUPVXSS-UHFFFAOYSA-N
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Description

“(3-Bromopyridin-2-YL)methanamine” is a chemical compound with the molecular formula C6H7BrN2 . It is mainly used as an intermediate in the synthesis of other compounds.


Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular weight of “(3-Bromopyridin-2-YL)methanamine” is 187.04 g/mol . The InChI code is 1S/C6H7BrN2.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4,8H2;1H .


Chemical Reactions Analysis

The compound has been involved in chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free .

Scientific Research Applications

Application 1: Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

  • Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have significant biological and therapeutic value, and are found in many pharmaceutical molecules .
  • Methods of Application or Experimental Procedures: N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
  • Results or Outcomes: The synthesis resulted in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds can be further transferred to other skeletons .

Application 2: Synthesis of Various Compounds

  • Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” has been used as an intermediate in the synthesis of various compounds used in pharmaceuticals, agrochemicals, and material science.
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific compound being synthesized. Typically, “(3-Bromopyridin-2-YL)methanamine” would be reacted with other reagents under controlled conditions to form the desired compound.
  • Results or Outcomes: The outcomes of these syntheses are the various compounds that have applications in pharmaceuticals, agrochemicals, and material science.

Application 3: Ligand in Coordination Chemistry and Catalysis

  • Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” has also been used as a ligand in coordination chemistry and catalysis.
  • Methods of Application or Experimental Procedures: In coordination chemistry, “(3-Bromopyridin-2-YL)methanamine” can act as a ligand, binding to a central metal atom to form a coordination complex. In catalysis, it may be used to influence the rate of chemical reactions.
  • Results or Outcomes: The outcomes of these applications can vary greatly depending on the specific reaction or process being catalyzed.

Application 4: Intermediate in the Synthesis of Various Compounds

  • Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” is used as an intermediate in the synthesis of various compounds used in pharmaceuticals, agrochemicals, and material science.
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures can vary greatly depending on the specific compound being synthesized. Typically, “(3-Bromopyridin-2-YL)methanamine” would be reacted with other reagents under controlled conditions to form the desired compound.
  • Results or Outcomes: The outcomes of these syntheses are the various compounds that have applications in pharmaceuticals, agrochemicals, and material science.

Application 5: Ligand in Coordination Chemistry and Catalysis

  • Summary of the Application: “(3-Bromopyridin-2-YL)methanamine” has also been used as a ligand in coordination chemistry and catalysis.
  • Methods of Application or Experimental Procedures: In coordination chemistry, “(3-Bromopyridin-2-YL)methanamine” can act as a ligand, binding to a central metal atom to form a coordination complex. In catalysis, it may be used to influence the rate of chemical reactions.
  • Results or Outcomes: The outcomes of these applications can vary greatly depending on the specific reaction or process being catalyzed.

Safety And Hazards

The compound is classified as having hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

properties

IUPAC Name

(3-bromopyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKGQOKUPVXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopyridin-2-YL)methanamine

CAS RN

1053053-92-1
Record name (3-bromopyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromo-pyridin-2-nitrile (14.3 g, 78.0 mmol) was dissolved in 200 mL of dry THF. While stirring the solution, 100 mL of BH3-THF complex (1M) (5 eq) was added drop-wise. The mixture was then stirred overnight and 250 mL 4N HCl were added and the solution was refluxed for additionally 30 min. After that a 2M aqueous solution of NaOH (pH-value=8.0). The mixture was saturated by addition of NaCl. The organic layer was separated and the aqueous solution was again extracted three times by means of 100 mL THF. The organic layers were combined and dried over Na2SO4. After that the solvent was removed and the remaining oil was used without further purification.
Quantity
14.3 g
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reactant
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200 mL
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250 mL
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aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromopyridin-2-YL)methanamine
Reactant of Route 2
(3-Bromopyridin-2-YL)methanamine
Reactant of Route 3
(3-Bromopyridin-2-YL)methanamine
Reactant of Route 4
(3-Bromopyridin-2-YL)methanamine
Reactant of Route 5
(3-Bromopyridin-2-YL)methanamine
Reactant of Route 6
(3-Bromopyridin-2-YL)methanamine

Citations

For This Compound
4
Citations
HS Sutherland, PJ Choi, GL Lu, AC Giddens… - Pharmaceuticals, 2022 - mdpi.com
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). In this work, we report the …
Number of citations: 3 www.mdpi.com
M Mohamed, TP Gonçalves, RJ Whitby… - … A European Journal, 2011 - Wiley Online Library
Aryl‐ and heteroarylcyclobutenone rearrangements proceed in excellent yield under continuous‐flow conditions. The former shows a Hammett correlation with σ I providing strong …
M Radigois - 2016 - eprints.soton.ac.uk
Since its development in the 1980s, the Moore rearrangement has become a powerful and versatile tool in synthetic chemistry.1 Mainly exploited in the synthesis of quinones, it can be …
Number of citations: 1 eprints.soton.ac.uk
DC Wilson - 2018 - eprints.soton.ac.uk
Cribrostatin 6, is a natural product that has been shown to be active against cancers as well as being an antimicrobial agent. The mode of action is via reactive oxygen species …
Number of citations: 2 eprints.soton.ac.uk

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